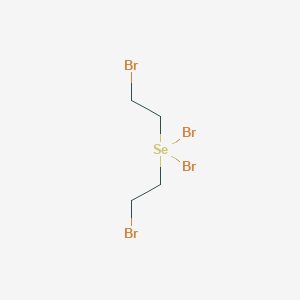

Bis(2-bromoethyl)selenium Dibromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2-bromoethyl)selenium Dibromide is an organoselenium compound characterized by the presence of bromine and selenium atoms

準備方法

The synthesis of Bis(2-bromoethyl)selenium Dibromide typically involves the reaction of selenium compounds with brominated ethane derivatives. One common method includes the reaction of selenium with 1,2-dibromoethane under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Selenium Transfer Reactions

Bis(2-bromoethyl) selenium dibromide serves as a selenium dibromide transfer reagent . It reacts with unsaturated compounds such as alkenes and alkynes in acetonitrile at room temperature. The reaction pathway is thought to involve the transfer of the selenium group from seleniranium species to alkenes or alkynes. Ethylene is released during the reaction, which shifts the equilibrium .

Reaction with Alkynes:

Bis(2-bromoethyl) selenide reacts with internal alkynes (3-hexyne and 4-octyne) in acetonitrile in approximately 1 hour, while the reaction with 1-hexyne takes around 2 hours at room temperature . While these reactions proceed quickly, the yields and purity of the products are slightly lower compared to reactions performed in flasks .

Alkoxyselenation Reactions

Bis(2-bromoethyl) selenium dibromide reacts with cyclohexene in alcohol under reduced pressure to yield bis(2-alkoxycyclohexyl) selenium dibromide . This reaction proceeds through a 2-bromocyclohexyl-2'-bromoethylselenium dibromide intermediate, with ethene as a byproduct .

Diastereoisomers:

The reaction forms diastereoisomers, which can be separated. For example, in the reaction with methanol or ethanol, two diastereoisomers, 4a/5a and 4b/5b, are isolated as a meso and a racemic mixture, respectively . In the case of isopropanol, only the meso form (6a ) is isolated . The selenium and bromine atoms in the cyclohexane ring, as well as the selenium and alkoxy groups, are in the diequatorial position .

Cyclization Reactions

Bis(2-bromoethyl) selenium dibromide can be used in cyclization reactions with dienes to form tetrahydroselenophenes . For example, the reaction of bis(2-bromoethyl)selenium dibromide with 1,5-hexadiene in methanol or ethanol yields 2,5-bis(alkoxymethyl)tetrahydroselenophene-1,1-dibromides via 2,5-bis(bromomethyl)tetrahydroselenophene-1,1-dibromide .

Isomers:

The reaction produces both trans and cis isomers, typically in a 3:2 ratio .

Cross-Coupling Reactions

Bis(2-bromovinyl) selenides, synthesized using bis(2-bromoethyl) selenium dibromide as a precursor, undergo Pd/Cu-catalyzed cross-coupling reactions with terminal acetylenes . These reactions result in the formation of bis-enynic selenides .

科学的研究の応用

Synthesis of Bis(2-bromoethyl)selenium Dibromide

The compound can be synthesized through the reaction of elemental selenium with bromine in a suitable solvent such as methylene chloride or chloroform. The typical procedure involves mixing selenium with bromine to generate selenium dibromide, which is then reacted with ethylene to yield this compound in high yields .

Electrophilic Addition Reactions

This compound acts as an electrophilic reagent in various addition reactions. It has been shown to react with terminal alkenes to form bis(2-alkoxyselenenyl) derivatives. For instance, the addition of this compound to cyclohexene in the presence of alcohol yields bis(2-alkoxycyclohexyl) selenides with high selectivity and yields ranging from 90% to 98% .

Cross-Coupling Reactions

Recent studies have demonstrated the utility of this compound in Pd/Cu-catalyzed cross-coupling reactions, particularly with terminal acetylenes. This method allows for the synthesis of various substituted selenides, showcasing its role as a valuable intermediate in synthesizing complex organic molecules .

Antioxidant Activity

Research has indicated that compounds derived from this compound exhibit glutathione peroxidase-like activity, which is significant for their potential use as antioxidants in biological systems. The presence of selenium confers unique redox properties that can be harnessed for therapeutic applications .

Synthesis of Organoselenium Compounds

The compound serves as a precursor for synthesizing various organoselenium compounds, which are important in medicinal chemistry due to their biological activities. For instance, derivatives have been explored for their potential anti-cancer properties and as anti-inflammatory agents .

Case Studies

作用機序

The mechanism by which Bis(2-bromoethyl)selenium Dibromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context.

類似化合物との比較

Bis(2-bromoethyl)selenium Dibromide can be compared with other similar compounds, such as:

1,2-Dibromoethane: A simpler brominated ethane derivative used in organic synthesis and as a fumigant.

1-Bromo-2-(2-methoxyethoxy)ethane: Another brominated ethane derivative used in organic synthesis and materials science.

Selenocystine: A naturally occurring selenium-containing amino acid with biological significance

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.

生物活性

Bis(2-bromoethyl)selenium dibromide is an organoselenium compound that has garnered attention for its potential biological activities, particularly in relation to its glutathione peroxidase-like (GPx-like) activity. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, drawing from various research studies to provide a comprehensive overview.

1. Synthesis and Properties

This compound can be synthesized through a reaction involving selenium dibromide and 2-bromoethanol. The resulting compound is characterized by its selenium atom, which plays a crucial role in its biological activity. The presence of bromine atoms enhances the electrophilic nature of the selenium, making it a useful reagent in various organic transformations and biological applications.

2.1 Glutathione Peroxidase-Like Activity

One of the most significant biological activities attributed to this compound is its GPx-like activity. This activity is essential for protecting cells from oxidative stress by catalyzing the reduction of peroxides. Research has shown that compounds with selenium exhibit varying degrees of GPx-like activity, which is vital for their potential therapeutic applications.

- Study Findings : In comparative studies, this compound demonstrated superior GPx-like activity compared to other organoselenium compounds. For instance, compounds containing electron-withdrawing groups like bromine were found to enhance the catalytic efficiency by stabilizing the transition state during the reaction with peroxides .

2.2 Antioxidant Properties

The antioxidant properties of this compound have been linked to its ability to scavenge reactive oxygen species (ROS). This property is crucial in preventing cellular damage associated with oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant mechanism involves the donation of electrons from the selenium atom to neutralize free radicals, thereby reducing oxidative damage .

3.1 In Vivo Studies

Recent studies have explored the effects of this compound in animal models. These studies aimed to assess its efficacy in reducing oxidative stress markers and improving overall health outcomes.

- Results : In one study involving mice subjected to oxidative stress, treatment with this compound resulted in a significant decrease in malondialdehyde levels (a marker of lipid peroxidation) and an increase in glutathione levels .

3.2 Clinical Implications

The GPx-like activity of this compound suggests potential applications in clinical settings, particularly as an adjunct therapy for conditions characterized by oxidative stress.

- Potential Applications : Given its properties, this compound may be explored as a therapeutic agent in managing diseases such as cardiovascular disorders and certain types of cancer where oxidative damage plays a critical role .

4. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound represents a promising organoselenium compound with significant biological activities, particularly its GPx-like and antioxidant properties. Ongoing research into its mechanisms and potential therapeutic applications may pave the way for novel treatments aimed at combating oxidative stress-related diseases. Further studies are warranted to fully elucidate its efficacy and safety profile in clinical settings.

特性

IUPAC Name |

1-bromo-2-[dibromo(2-bromoethyl)-λ4-selanyl]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br4Se/c5-1-3-9(7,8)4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANWMPCQXZMLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Se](CCBr)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br4Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。